Ethyl 1-(3-chloropropyl)piperidine-4-carboxylate
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Overview
Description
Ethyl 1-(3-chloropropyl)piperidine-4-carboxylate is a chemical compound with the molecular formula C11H20ClNO2. It belongs to the class of piperidine derivatives, which are known for their significant role in the pharmaceutical industry due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(3-chloropropyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with ethyl chloroformate and 3-chloropropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as esterification, nucleophilic substitution, and cyclization .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining the reaction conditions and improving the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(3-chloropropyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions include various substituted piperidine derivatives, which can have different biological activities and applications .
Scientific Research Applications
Ethyl 1-(3-chloropropyl)piperidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of drugs targeting neurological disorders and other diseases.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 1-(3-chloropropyl)piperidine-4-carboxylate involves its interaction with specific molecular targets in biological systems. It can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-piperidinecarboxylate
- Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate
- Ethyl 1-(4-chlorobutyl)piperidine-4-carboxylate
Uniqueness
Ethyl 1-(3-chloropropyl)piperidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
ethyl 1-(3-chloropropyl)piperidine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO2/c1-2-15-11(14)10-4-8-13(9-5-10)7-3-6-12/h10H,2-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLUYPBWVXYNRF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CCCCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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